6-Bromo-N-methyl-2-pyrazinamine

Description

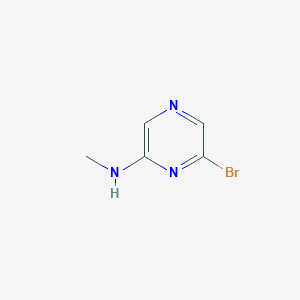

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-8-2-4(6)9-5/h2-3H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBONNMDYIAXWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo N Methyl 2 Pyrazinamine

Regioselective Bromination Approaches to Pyrazinamines

Achieving regioselectivity in the bromination of pyrazinamines is a critical step in the synthesis of compounds like 6-Bromo-N-methyl-2-pyrazinamine. The electron-deficient nature of the pyrazine (B50134) ring makes electrophilic substitution challenging, often requiring specific strategies to direct the halogen to the desired position. acs.org

Direct Halogenation Protocols

Direct halogenation of the pyrazine nucleus can be challenging due to the ring's inherent electron deficiency. acs.org However, specific reagents and conditions can facilitate this transformation. N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic brominations and can also be used for the bromination of aromatic compounds, sometimes with the aid of a catalyst. organic-chemistry.orgyoutube.com For instance, the bromination of deactivated aromatics can be achieved using NBS in the presence of strong acids like trifluoromethanesulfonic acid or BF3-H2O. organic-chemistry.org Microwave-assisted NBS bromination has also been shown to be an effective method. researchgate.net

Another approach involves the use of tetrabutylammonium (B224687) tribromide (TBATB), which is considered a milder and safer brominating agent compared to molecular bromine. nih.gov This reagent has been successfully employed for the regioselective bromination of various heterocyclic compounds. nih.gov The choice of solvent and reaction temperature can also significantly influence the regioselectivity of the bromination reaction.

Precursor-Based Synthetic Routes

An alternative to direct bromination is the synthesis of the pyrazine ring from already brominated precursors. This approach offers better control over the position of the bromine atom. A common strategy involves the cyclization of α-dicarbonyl compounds with 1,2-diamines. By using a brominated diamine or dicarbonyl compound, the bromine atom can be incorporated into the desired position from the outset.

For example, a synthetic route could start from a brominated aminopyrazine precursor, such as 2-amino-6-bromopyrazine. biosynth.com This intermediate is a versatile building block for the synthesis of more complex pyrazine derivatives. biosynth.com Another strategy involves starting with a dihalopyrazine, such as 2,6-dibromopyrazine, and selectively functionalizing one of the bromine atoms. georgiasouthern.edu

Amination Pathways for Pyrazine Ring Construction

The introduction of the N-methylamino group onto the pyrazine ring is another key synthetic step. This is typically achieved through amination reactions, where a nitrogen-containing nucleophile displaces a leaving group on the pyrazine ring. georgiasouthern.edu

Strategies for Incorporating N-Methyl Groups

The N-methyl group can be introduced either by using N-methylamine as the nucleophile in an amination reaction or by methylating a primary amino group after it has been attached to the pyrazine ring. The direct use of methylamine (B109427) is often preferred for its efficiency. georgiasouthern.edu Selective N-monomethylation of primary amines is a significant area of research, with various methylating agents and catalytic systems being developed to avoid overmethylation. rsc.org S-adenosylmethionine-dependent N-methylation catalyzed by amine N-methyltransferases represents a biochemical approach to this transformation. nih.gov

Nucleophilic Displacement Methodologies in Amination

Nucleophilic aromatic substitution (SNA) is a primary mechanism for introducing amino groups onto halogenated pyrazines. wikipedia.org The pyrazine ring, being electron-deficient, is activated towards nucleophilic attack, especially when a good leaving group like a halogen is present. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nature of the pyrazine nitrogens. masterorganicchemistry.com

The reaction of a brominated pyrazine with N-methylamine under appropriate conditions, often with heating and sometimes in the presence of a base, leads to the displacement of the bromide ion and the formation of the desired N-methyl-aminopyrazine. georgiasouthern.edu The reactivity of the halogen is crucial, and in some cases, a more reactive halogen like fluorine is preferred as a leaving group in nucleophilic aromatic substitution, despite its strong bond with carbon, because the rate-determining step is the nucleophilic attack. youtube.com

| Reagent/Method | Description | Application |

| N-Bromosuccinimide (NBS) | A source of bromine for radical and electrophilic brominations. organic-chemistry.org | Direct bromination of pyrazine rings, often requiring activation. |

| Tetrabutylammonium tribromide (TBATB) | A mild and selective brominating agent. nih.gov | Regioselective bromination of heterocyclic compounds. nih.gov |

| 2,6-Dibromopyrazine | A dihalogenated precursor for sequential functionalization. georgiasouthern.edu | Synthesis of mono- and di-aminated pyrazines. georgiasouthern.edu |

| N-Methylamine | A primary amine used as a nucleophile. georgiasouthern.edu | Introduction of the N-methylamino group via nucleophilic substitution. georgiasouthern.edu |

Advanced Synthetic Protocols and Yield Optimization

Modern synthetic chemistry focuses on developing efficient, high-yielding, and environmentally benign protocols. For the synthesis of this compound, this involves optimizing reaction conditions and exploring novel catalytic systems.

Optimization of reaction conditions such as temperature, solvent, and catalyst can significantly improve the yield and purity of the final product. For instance, in nucleophilic aromatic substitution reactions, the choice of base and the use of a palladium catalyst in some amination reactions can be critical. organic-chemistry.org

Transition Metal-Catalyzed Syntheses (e.g., Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for coupling amines with aryl halides. wikipedia.org This reaction is noted for its broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex heteroaromatic amines. wikipedia.orgrsc.org

The synthesis of this compound via a Buchwald-Hartwig reaction would likely involve the coupling of a dihalogenated pyrazine, such as 2,6-dibromopyrazine, with methylamine. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand. rsc.org The choice of ligand is crucial and often involves bulky, electron-rich phosphines such as XPhos, SPhos, or BINAP, which promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com A strong base, typically a non-nucleophilic one like sodium tert-butoxide (NaOtBu), is required to facilitate the deprotonation of the amine, which is a critical step for catalyst turnover. researchgate.net

The reaction mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. wikipedia.org Initially, the Pd(0) complex undergoes oxidative addition with the aryl bromide (2,6-dibromopyrazine). The resulting Pd(II) complex then coordinates with the amine (methylamine). Subsequent deprotonation of the amine by the base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired aminopyrazine product and regenerate the Pd(0) catalyst. youtube.com

For the selective mono-amination of a di-halogenated substrate like 2,6-dibromopyrazine, careful control of reaction conditions such as stoichiometry, temperature, and reaction time is essential to minimize the formation of the di-substituted product.

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions involving related brominated heterocycles, which could be adapted for the synthesis of this compound.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene (B28343) | 80 | 55-98 |

| Chloropyrazine | n-Octylamine | Pd₂(dba)₃ / Ligand | Not Specified | Not Specified | Not Specified | 82 |

| 4-Bromotoluene | Morpholine | Pd(I) Dimer / Biaryl Phosphine | KOtBu or NaOtBu | 1,4-Dioxane (B91453) | 80-100 | High |

| 2,6-Dibromopyridine | Methylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 54.1 |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

One key aspect of green chemistry is the use of environmentally benign solvents. Traditional cross-coupling reactions often employ volatile organic compounds (VOCs) like toluene or dioxane. researchgate.netrsc.org Research into greener alternatives has identified solvents like ethyl acetate, which has been successfully used for the synthesis of heteroaromatic amine-boranes, as a more sustainable option. acs.org The use of aqueous media, where possible, is also a highly desirable green approach.

Energy efficiency is another cornerstone of green chemistry. The development of highly active catalysts that can operate at lower temperatures reduces the energy consumption of the reaction. Furthermore, alternative energy sources such as microwave irradiation or ultrasound can significantly shorten reaction times and, in many cases, improve yields. mdpi.com These techniques have been successfully applied to the synthesis of various heterocyclic compounds and represent a viable green approach for the synthesis of aminopyrazines.

Catalyst selection and handling also play a role in the sustainability of a synthesis. The use of catalysts based on more abundant and less toxic metals is an active area of research. While palladium is highly effective, its cost and toxicity are drawbacks. Iron-catalyzed reactions, for example, are gaining attention as a more sustainable alternative for some C-H functionalization reactions. nih.gov Additionally, the development of heterogeneous catalysts or methods for catalyst recovery and reuse can significantly reduce waste and the environmental burden associated with heavy metals.

The table below outlines potential green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Conventional Approach | Sustainable Alternative | Potential Benefit |

|---|---|---|---|

| Safer Solvents | Toluene, Dioxane | Ethyl acetate, Water, Bio-based solvents | Reduced toxicity and environmental impact |

| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation, Ultrasound, Lower reaction temperatures | Reduced energy consumption and shorter reaction times |

| Catalysis | Homogeneous Palladium catalysts | Heterogeneous catalysts, Catalyst recycling, Earth-abundant metal catalysts (e.g., Iron) | Reduced metal waste, lower cost, and toxicity |

| Waste Prevention | Use of protecting groups, stoichiometric reagents | High atom economy reactions, catalytic processes | Minimized waste generation |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo N Methyl 2 Pyrazinamine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring, being a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is inherently activated towards nucleophilic aromatic substitution (SNAr). scribd.comthieme-connect.de This reactivity is in stark contrast to electron-rich aromatic systems like benzene, which are resistant to nucleophilic attack. In 6-Bromo-N-methyl-2-pyrazinamine, the bromine atom serves as a viable leaving group, enabling its displacement by a variety of nucleophiles.

The scope of nucleophiles effective in SNAr reactions with related halo-heterocycles is broad. Common and effective nucleophiles include alkoxides, thiolates, and both primary and secondary amines. scribd.comyoutube.com The reaction's success is often dependent on the nucleophilicity of the reagent and the reaction conditions employed, such as temperature and solvent.

| Nucleophile Class | Specific Examples | Potential Products from this compound |

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe), Sodium ethoxide (NaOEt) | 6-Methoxy-N-methyl-2-pyrazinamine |

| S-Nucleophiles | Sodium thiomethoxide (NaSMe), Sodium thiophenoxide (NaSPh) | N-methyl-6-(methylthio)-2-pyrazinamine |

| N-Nucleophiles | Ammonia (NH₃), Pyrrolidine, Morpholine | N6-substituted N2-methyl-2,6-diaminopyrazines |

Limitations arise with weak nucleophiles, which may fail to react or require high temperatures, leading to potential side reactions or decomposition. Furthermore, bulky nucleophiles may be sterically hindered from approaching the reaction center.

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. pressbooks.publibretexts.org This pathway is distinct from SN1 and SN2 mechanisms observed with alkyl halides.

Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group (C-6). This attack is perpendicular to the plane of the aromatic ring. chemistrysteps.com This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the pyrazine ring. masterorganicchemistry.com The result is the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized over the pyrazine ring and is particularly stabilized by the electronegative ring nitrogen atoms, especially the nitrogen at the para-position (N-1), which effectively acts as an electron-withdrawing group. pressbooks.pub

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide ion. masterorganicchemistry.com

The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to the trend seen in SN2 reactions and is not based on leaving group stability. Instead, it is attributed to the high electronegativity of the halogen, which polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack. masterorganicchemistry.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and are central to modern synthetic organic chemistry. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which couples an organoboron reagent with an organic halide, is highly effective for the arylation, heteroarylation, or vinylation of bromo-pyrazinamines. nih.govlibretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov Bromo-substituted nitrogen heterocycles are common substrates, demonstrating the general applicability of this method to this compound for synthesizing a wide array of biaryl and related structures. acs.orgnih.govrsc.org

Sonogashira Coupling: This reaction provides a direct route to substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgjk-sci.com The Sonogashira coupling is known for its reliability under mild conditions and tolerates numerous functional groups, making it suitable for the alkynylation of the pyrazine core at the 6-position. scirp.orgresearchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This methodology can be applied to this compound to introduce various alkenyl substituents, offering a pathway to complex unsaturated systems. nih.gov

The success and efficiency of cross-coupling reactions with heteroaryl halides like this compound are highly dependent on the careful optimization of the catalytic system. Key parameters include the choice of palladium precursor, ligand, base, and solvent.

Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium precatalysts are commonly used. rsc.org Nickel-based catalysts have also emerged as effective alternatives, particularly for less reactive halides. libretexts.org

Ligands: The choice of phosphine (B1218219) ligand is critical for catalyst stability and activity. Electron-rich, bulky monophosphine ligands, such as the dialkylbiaryl phosphines developed by Buchwald (e.g., SPhos, XPhos), have proven exceptionally effective for coupling challenging heteroaryl substrates. acs.orgnih.gov These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher yields and faster reaction times. nih.govnih.gov

Bases and Solvents: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. acs.orgresearchgate.net The choice of solvent, ranging from ethereal solvents like 1,4-dioxane (B91453) and THF to polar aprotic solvents like DMF, can significantly influence reaction outcomes. Aqueous solvent mixtures are often employed in Suzuki reactions. rsc.org

| Coupling Reaction | Typical Catalyst/Precatalyst | Common Ligands | Common Bases | Typical Solvents |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3 | PPh₃, SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene (B28343), EtOH/H₂O |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | DMF, THF, Toluene |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Electrophilic Aromatic Substitution (EAS) Potential and Directing Effects

The pyrazine ring is inherently electron-deficient, making it highly resistant to classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. thieme-connect.deresearchgate.net The ring nitrogens strongly deactivate the system towards attack by electrophiles. Any reaction under acidic conditions is further hindered by the protonation of the basic nitrogen atoms, which adds a positive charge and increases the deactivation. thieme-connect.dewikipedia.org

For EAS to be feasible on a pyrazine ring, the presence of potent activating groups is generally required. thieme-connect.de In this compound, the N-methylamino group at the C-2 position is a strong activating group with a positive mesomeric effect (+M). This group donates electron density into the ring, counteracting the deactivating effect of the ring nitrogens to some extent. The bromine atom at C-6 is a deactivating group due to its negative inductive effect (-I) but acts as an ortho-, para-director via its positive mesomeric effect (+M).

The directing effects of the substituents on the potential sites for electrophilic attack are as follows:

N-methylamino group (at C-2): Strongly activating and directs electrophiles to the ortho (C-3) and para (C-5) positions.

Bromo group (at C-6): Deactivating but directs electrophiles to its ortho (C-5) position.

Derivatization and Functionalization Strategies

The synthetic utility of this compound is significantly enhanced by the presence of the bromine atom, which serves as a versatile handle for a variety of derivatization and functionalization reactions. The electron-deficient nature of the pyrazine ring, further influenced by the amino substituent, dictates the reactivity of the C-Br bond. Modern palladium-catalyzed cross-coupling reactions are the cornerstone for the structural modification of this and related bromoheterocyclic compounds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for the synthesis of novel pyrazine derivatives with diverse chemical and physical properties.

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of this compound. The reactivity of the C-Br bond allows for its participation in several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. These reactions are favored for their high efficiency, functional group tolerance, and the ability to form a wide array of chemical bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds by reacting the bromo-substituted pyrazine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, vinyl, and alkyl groups at the 6-position of the pyrazine ring. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-deficient heteroaryl halides like this compound, catalysts with electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Pyrazines Note: The following table is based on reactions with similar bromo-substituted pyrazine and other nitrogen-containing heteroaromatic compounds, illustrating the potential reaction conditions for this compound.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-100 rsc.org |

| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 80-92 |

| 4 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME/H₂O | 75-88 |

Detailed research on related bromopyrazines has shown that the reaction is tolerant of a wide range of functional groups on the boronic acid partner, including methoxy, chloro, and nitro groups. The use of highly functionalized 6-bromopyrazines in Suzuki couplings has been reported to give 6-arylpyrazines in high yields rsc.org.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a diverse range of substituted aminopyrazines. This reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides. This strategy can be employed to introduce a second amino group at the 6-position, leading to the formation of 2,6-diaminopyrazine derivatives.

Table 2: Potential Conditions for Buchwald-Hartwig Amination of this compound Note: This table presents plausible reaction conditions based on the general principles of Buchwald-Hartwig amination of bromoheterocycles.

| Entry | Amine | Catalyst / Ligand | Base | Solvent |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene |

| 4 | N-Methylpiperazine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol |

The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the aminated product and regenerate the catalyst. The choice of ligand is crucial to prevent catalyst deactivation and promote the desired coupling wikipedia.org.

Further derivatization of this compound can be achieved through other palladium-catalyzed cross-coupling reactions:

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the bromo-pyrazinamine with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is valuable for the synthesis of alkynyl-substituted pyrazines. Studies on bromo-substituted pyrazolo[1,5-a]pyrimidin-2-amines have demonstrated the feasibility of Sonogashira coupling nih.gov.

Heck Coupling: The Heck reaction involves the coupling of the bromo-pyrazinamine with an alkene to form a new C-C single bond at a vinylic position. This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. It provides a route to vinyl-substituted pyrazines. The Heck coupling has been investigated on 6-bromo[2,3-d]thienopyrimidines as a strategy to build complex molecular scaffolds rsc.org.

Stille Coupling: The Stille reaction couples the bromo-pyrazinamine with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups and the mild reaction conditions. It can be used to introduce aryl, heteroaryl, vinyl, and alkyl groups. The Stille reaction has been successfully applied to bromo-1-methylpyridinium salts with heteroarylstannanes researchgate.net.

These palladium-catalyzed reactions collectively provide a powerful and versatile platform for the extensive derivatization and functionalization of the this compound core, enabling the synthesis of a vast library of novel compounds for further investigation.

Theoretical and Computational Chemistry Studies of 6 Bromo N Methyl 2 Pyrazinamine

Electronic Structure and Quantum Chemical Characterization

The electronic nature of 6-Bromo-N-methyl-2-pyrazinamine, governed by the interplay of the electron-deficient pyrazine (B50134) ring, the electron-donating amino group, and the electronegative bromine atom, can be thoroughly investigated using quantum chemical methods. These studies provide a foundational understanding of the molecule's stability, polarity, and reactive sites.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are used to determine the optimized ground-state geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyrazine derivatives have utilized the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31G++(d,p) to achieve reliable geometric parameters. The optimized geometry of 2-hydrazinopyrazine, a related compound, was characterized by a planar pyrazine ring, with bond lengths within the ring ranging from 1.319 to 1.418 Å.

Beyond molecular structure, DFT is employed to map the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis can reveal the distribution of electron density and partial atomic charges. In this compound, the nitrogen atoms of the pyrazine ring and the bromine atom are expected to carry negative partial charges, while the adjacent carbon atoms would exhibit positive charges, influencing the molecule's dipole moment and intermolecular interactions.

Computational studies on related pyrazine carboxamide derivatives have successfully used DFT to model their ground-state geometries, a crucial step for calculating other properties. Similarly, DFT calculations on pyrazinamide (B1679903) and its metal complexes have been used to predict structure-activity relationships based on charge distribution and other reactivity parameters.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with reactivity towards electrophiles, while the LUMO, an electron acceptor, is linked to reactivity with nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations showed HOMO-LUMO energy gaps ranging from 4.21 to 4.93 eV, allowing for a comparative assessment of their relative stabilities.

In this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely the N-methylamino group and the pyrazine ring, while the LUMO would be distributed across the electron-deficient pyrazine ring, influenced by the bromine atom. Analysis of related pyrazine compounds shows the HOMO orbital located over the pyrazine ring and the LUMO spread over the entire molecule. This distribution determines the most probable sites for electrophilic and nucleophilic attack.

**Table 1: Representative FMO Parameters for Py

Advanced Computational Methodologies for Pyrazinamine Systems

The study of pyrazinamine systems, including this compound, has been significantly enhanced by the application of advanced computational methodologies. These in silico techniques provide deep insights into molecular structure, reactivity, and interactions that are often difficult to explore through experimental means alone. nih.gov Such methods are not only cost-effective and rapid but also offer highly accurate predictions about the behavior of chemical compounds, justifying further experimental validation. nih.govresearchgate.net Key computational approaches applied to pyrazine derivatives include Density Functional Theory (DFT), molecular dynamics (MD) simulations, and various machine learning models. nih.govderpharmachemica.comnih.gov

Density Functional Theory (DFT)

DFT has become a cornerstone in the computational study of pyrazine derivatives for its ability to provide detailed electronic-level insights. researchgate.net This quantum chemical method is used to optimize molecular geometry, predict vibrational frequencies, and calculate a range of electronic properties that govern a molecule's reactivity. researchgate.netiucr.org For instance, DFT calculations at the B3LYP/6-311+G(d,p) level can be used to model charge distribution and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical stability and reactivity. iucr.org A smaller energy gap generally implies higher reactivity. These calculations can predict the most likely sites for electrophilic or nucleophilic attack, offering guidance for synthesis and understanding reaction mechanisms. Studies on related pyrazine derivatives have successfully used DFT to analyze intramolecular charge transfer and explore potential applications in nonlinear optics. researchgate.netmdpi.com Furthermore, DFT has been employed to investigate the interaction of pyrazinamide with nanomaterials like graphene, calculating interaction energies and elucidating the nature of the bonds formed. bohrium.com

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior of molecules and their complexes over time. nih.gov This method allows researchers to observe the stability of a ligand, such as a pyrazinamine derivative, when bound to a biological target like a protein. nih.govderpharmachemica.com By simulating the movements and interactions of all atoms in a system, MD can provide valuable information on the stability of drug-receptor complexes. researchgate.netderpharmachemica.com For example, in the context of drug development, MD simulations have been used to analyze the stability of pyrazinamide derivatives within the active sites of enzymes like acetylcholinesterase, confirming the stability of binding modes predicted by molecular docking. derpharmachemica.com These simulations are typically performed using force fields like AMBER or FF14SB and can run for nanoseconds to reveal conformational changes and interaction dynamics. nih.gov

Hybrid and Integrated Computational Approaches

Modern computational research often integrates multiple techniques to build a comprehensive understanding of a molecular system. A common workflow involves molecular docking to predict the binding pose of a ligand in a protein's active site, followed by MD simulations to assess the stability of this pose. derpharmachemica.com This can be further augmented with quantum mechanics (QM) calculations, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, to more accurately describe the electronic interactions in the region of interest, such as the active site. derpharmachemica.com

Furthermore, the rise of machine learning and artificial intelligence has introduced another layer of computational analysis. nih.gov Machine learning models can be trained on large datasets of chemical and biological information to predict various properties, including pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) and potential biological activities. nih.govbohrium.com These predictive tools help in prioritizing drug candidates early in the discovery pipeline, saving time and resources. nih.gov Studies on pyrazinamide resistance in Mycobacterium tuberculosis, for example, have utilized a combination of molecular dynamics, quantum computations, and virtual screening of large chemical databases to identify novel potential inhibitors. researchgate.net

The table below summarizes the key computational methodologies and their applications in the study of pyrazinamine systems.

Table 1: Summary of Advanced Computational Methodologies

| Methodology | Primary Application | Key Insights Provided | Relevant Studies |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | Molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, reactivity sites, interaction energies. | researchgate.netresearchgate.netiucr.orgbohrium.com |

| Molecular Dynamics (MD) Simulations | System Stability and Dynamics | Stability of ligand-protein complexes, conformational changes, binding free energies. | nih.govresearchgate.netderpharmachemica.com |

| Molecular Docking | Binding Mode Prediction | Preferred orientation of a ligand within a receptor's active site, initial binding affinity estimates. | derpharmachemica.com |

| Machine Learning (ML) / AI | Predictive Modeling | ADMET properties, biological activity, drug resistance mechanisms. | nih.govnih.govbohrium.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-Accuracy Interaction Analysis | Detailed electronic effects in a specific region (e.g., active site) of a large biological system. | derpharmachemica.com |

Applications of 6 Bromo N Methyl 2 Pyrazinamine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The structural features of 6-Bromo-N-methyl-2-pyrazinamine make it an ideal precursor for the construction of intricate heterocyclic frameworks. The presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the amino group and the pyrazine (B50134) nitrogens can participate in cyclization reactions to form fused ring systems.

Precursor for Fused Pyrazine Derivatives

A primary application of this compound is in the synthesis of fused pyrazine derivatives, particularly imidazo[1,2-a]pyrazines. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities. The general synthetic strategy involves the reaction of a 2-aminopyrazine (B29847) derivative with an α-haloketone.

While direct examples of this reaction with this compound are not extensively detailed in publicly available literature, the synthesis of analogous structures provides a clear precedent. For instance, the reaction of 2-amino-3-methyl-pyrazine with 2-bromo-1-(6-bromo-3-pyrid-yl)ethanone yields 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine tandfonline.com. This demonstrates the feasibility of using a brominated aminopyrazine as a starting material for the construction of the imidazo[1,2-a]pyrazine (B1224502) core. The bromine atom on the pyrazine ring can then serve as a handle for further functionalization.

The following table illustrates a representative reaction for the synthesis of a fused pyrazine derivative from a related brominated aminopyrazine:

| Starting Material | Reagent | Product |

| 2-amino-3-methyl-pyrazine | 2-bromo-1-(6-bromo-3-pyrid-yl)ethanone | 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine |

This synthetic approach highlights the potential of this compound to serve as a valuable precursor for a library of novel fused pyrazine derivatives with potential therapeutic applications.

Scaffolding for Polycyclic Nitrogen-Containing Compounds

Beyond simple fused systems, the pyrazine nucleus of this compound can act as a foundational scaffold for the assembly of more complex polycyclic nitrogen-containing compounds. These intricate structures are often found in natural products and medicinally important molecules. The reactivity of the bromine atom, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, allows for the annulation of additional rings onto the pyrazine core.

The pyrazine ring itself is a key component in a variety of biologically active molecules, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties mdpi.com. By using this compound as a starting point, chemists can strategically build up molecular complexity, leading to the synthesis of novel compounds with potential applications in drug discovery.

Role in the Design and Synthesis of Advanced Materials Precursors

The unique electronic and structural properties of the pyrazine ring make it an attractive component in the design of advanced materials. This compound can serve as a precursor to monomers and functional molecules for the development of new polymers and materials with tailored properties.

Monomer for Polymerization Studies

The bifunctional nature of this compound, with its reactive bromine atom and amino group, suggests its potential as a monomer in polymerization reactions. The bromine atom can participate in cross-coupling polymerization reactions, such as the Suzuki polycondensation, to form conjugated polymers. These types of polymers are of interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) lifechemicals.com.

Component in Functional Molecule Assembly

The pyrazine core of this compound can be incorporated into larger functional molecules for materials science applications. The electron-deficient nature of the pyrazine ring can influence the electronic properties of the resulting molecule, making it a useful component in the design of materials with specific optical or electronic characteristics.

Pyrazine derivatives are known to be used in the synthesis of functional materials, and the ability to introduce various substituents via the bromine atom on this compound allows for the fine-tuning of these properties lifechemicals.com. These functional molecules can be used as components in supramolecular assemblies, liquid crystals, or as sensitizers in dye-sensitized solar cells.

Development of Chemical Tools and Probes for Mechanistic Research

The inherent reactivity and structural features of this compound also make it a valuable starting point for the development of chemical tools and probes. These molecules are designed to interact with biological systems in a specific manner to help elucidate biological pathways and mechanisms of action. The pyrazine scaffold is present in a number of biologically active compounds, and derivatives of this compound could be synthesized to probe the interactions of these compounds with their biological targets.

For example, by attaching a fluorescent tag or a reactive group to the pyrazine core via the bromine atom, researchers can create probes to visualize the localization of a drug within a cell or to identify its binding partners. While specific examples of this compound being used for this purpose are not prominent in the literature, the general principles of chemical biology and probe design support its potential in this area. The pyrazine moiety's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive scaffold for the design of molecules that can interact with protein binding sites acs.org.

Despite a comprehensive search for scientific literature, there is currently a lack of publicly available research detailing the specific applications of This compound as a synthetic intermediate and building block in the context of ligand design for organic synthesis.

While the compound is cataloged as a heterocyclic building block by chemical suppliers, indicating its potential for use in the synthesis of more complex molecules, academic and patent literature does not presently contain specific examples or detailed studies of its employment in the design and synthesis of ligands. The structural features of this compound, such as the pyrazine ring with its nitrogen atoms capable of coordination, the reactive bromo substituent, and the methylamino group, suggest a theoretical potential for its use in creating mono- or bidentate ligands for metal complexes. However, without published research, any discussion of its "Contribution to Ligand Design in Organic Synthesis" would be speculative.

Therefore, this article cannot be generated as per the user's specific instructions, which require detailed research findings and data tables, due to the absence of the necessary source material in the public domain. Further research and publication in the field of organic and medicinal chemistry may, in the future, shed light on the role of this particular compound in ligand synthesis.

Advanced Methodologies for Structural Elucidation and Reaction Monitoring in Pyrazinamine Chemistry

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex heterocyclic systems like pyrazinamine derivatives. researchgate.netnumberanalytics.comnumberanalytics.com While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment and number of protons and carbons, advanced 2D NMR techniques are indispensable for mapping the complete structural connectivity. numberanalytics.comipb.pt

For a molecule like 6-Bromo-N-methyl-2-pyrazinamine, ¹H NMR would show distinct signals for the methyl protons and the aromatic protons on the pyrazine (B50134) ring. The ¹³C NMR spectrum, often enhanced by techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups, reveals the number of unique carbon atoms in the molecule. numberanalytics.comrsc.org

To establish unambiguous connections, several 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. numberanalytics.com It would help establish the connectivity between adjacent protons on the pyrazine ring, if any.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). numberanalytics.com It is crucial for assigning each carbon signal to its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by identifying correlations between protons and carbons over two or three bonds. numberanalytics.comipb.pt For this compound, HMBC would show correlations from the methyl protons to the nitrogen-bearing carbon of the amine group and the adjacent pyrazine ring carbon. It would also confirm the position of the bromine atom by revealing long-range correlations from the ring protons to the surrounding carbon atoms. The regiochemistry of substituted pyrazines can be definitively confirmed through such correlations. nih.gov

Table 1: Advanced NMR Techniques for Structural Elucidation

| Technique | Information Provided | Application for this compound |

|---|---|---|

| COSY | Reveals proton-proton (¹H-¹H) coupling networks. numberanalytics.com | Confirms relationships between neighboring protons on the pyrazine ring. |

| HSQC | Correlates protons to their directly attached carbons (¹³C). numberanalytics.com | Assigns specific ¹³C signals to their corresponding ¹H signals. |

| HMBC | Shows correlations between protons and carbons over multiple bonds. numberanalytics.com | Establishes the connectivity of the entire molecular framework, including the positions of the methyl and bromo substituents. |

| DEPT | Differentiates between CH₃, CH₂, CH, and quaternary carbons. numberanalytics.com | Confirms the presence of the methyl (CH₃) group and identifies the protonated and non-protonated carbons of the pyrazine ring. |

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. rsc.org Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or more decimal places), enabling the differentiation of compounds that may have the same nominal mass but different elemental compositions. ifremer.fr

For this compound, with the molecular formula C₅H₆BrN₃, HRMS is critical for confirmation. nih.gov The technique can distinguish its exact mass from other potential molecular formulas that might result in a similar integer mass. The analysis of halogenated compounds by HRMS is particularly effective due to the distinct isotopic signature of halogens like bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). nih.govresearchgate.net This isotopic pattern provides an additional layer of confirmation for the presence and number of bromine atoms in the molecule. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for such analyses. rsc.org

Table 2: Illustrative HRMS Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₆BrN₃ | The chemical formula of the target compound. nih.gov |

| Calculated Mass [M+H]⁺ | 187.9823 | The theoretical exact mass of the protonated molecule containing the ⁷⁹Br isotope. rsc.org |

| Found Mass [M+H]⁺ | 187.9818 | An example of an experimentally determined mass from an HRMS instrument. rsc.org |

| Mass Difference | -0.0005 | The small difference between the calculated and found mass confirms the elemental composition with high confidence. |

| Isotopic Pattern | A+2 peak of similar intensity | The presence of a nearly equal intensity peak at [M+2+H]⁺ (for the ⁸¹Br isotope) is a definitive indicator of a monobrominated compound. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. This technique provides unequivocal proof of molecular structure by mapping the electron density of a single crystal, which allows for the calculation of exact atomic positions, bond lengths, bond angles, and torsional angles. icm.edu.plresearchgate.net

For pyrazinamine derivatives, obtaining a suitable single crystal allows for the absolute confirmation of the substitution pattern on the pyrazine ring. rsc.org The resulting crystal structure would explicitly show the positions of the bromine atom, the N-methylamine group, and the hydrogen atoms on the pyrazine core, leaving no ambiguity. Furthermore, X-ray crystallography reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding or stacking interactions, which govern the crystal packing. The technique is also essential for identifying and characterizing different crystalline forms, or polymorphs, of a compound, which can have different physical properties. researchgate.netgoogle.com Studies on related brominated heterocyclic compounds have successfully used this method to elucidate their complex structures. iucr.org

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Importance for this compound |

|---|---|---|

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. | Provides the fundamental data to build the 3D molecular model. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms covalent bonds and can indicate bond order (e.g., C-N vs. C=N). |

| Bond Angles | The angle formed between three connected atoms. | Defines the geometry of the molecule, including the planarity of the pyrazine ring. |

| Dihedral Angles | The angle between two intersecting planes. | Describes the conformation of the molecule, such as the orientation of the methyl group relative to the ring. |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. icm.edu.pl | Explains the crystal packing and solid-state properties. |

Chromatographic and Spectroscopic Methods for Reaction Progress Monitoring

The synthesis of this compound requires careful monitoring to ensure the reaction proceeds to completion and to optimize yield and purity. A combination of chromatographic and spectroscopic methods is used for this purpose. mdpi.com

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction. researchgate.netgoogle.com By spotting a small amount of the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material spots and the appearance of the product spot. This allows for a quick determination of when the reaction is complete.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are more sophisticated chromatographic techniques used for both qualitative and quantitative analysis of reaction mixtures. researchgate.net They can separate the components of the mixture, allowing for the identification and quantification of reactants, products, and any byproducts. GC is suitable for volatile and thermally stable compounds, while HPLC is versatile for a wider range of molecules. dur.ac.uk Often, these techniques are coupled with mass spectrometry (GC-MS or LC-MS) to provide structural information on each separated component. nih.govwalshmedicalmedia.com

Spectroscopic Methods:

UV-Vis Spectrophotometry: This method can be used if the reactant and product have distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength, the progress of the reaction can be tracked. Derivative spectrophotometry can be used to resolve overlapping spectra of different components in a mixture. researchgate.net

Infrared (IR) Spectroscopy: In some cases, the formation of a product is accompanied by the appearance or disappearance of a characteristic peak in the IR spectrum (e.g., a carbonyl stretch). This can be used to monitor the reaction's progress. icm.edu.pl

Table 4: Comparison of Reaction Monitoring Techniques

| Technique | Primary Use | Speed | Information Provided |

|---|---|---|---|

| TLC | Qualitative | Fast | Reaction completion, presence of products/byproducts. researchgate.net |

| HPLC/GC | Quantitative | Moderate | Separation and quantification of all components. researchgate.net |

| LC-MS/GC-MS | Qualitative & Quantitative | Moderate-Slow | Separation, quantification, and mass/structural identification of components. dur.ac.uknih.gov |

| UV-Vis/IR | Quantitative | Fast | Concentration changes of specific chromophores or functional groups. researchgate.netmdpi.com |

Future Research Directions and Unexplored Avenues for 6 Bromo N Methyl 2 Pyrazinamine Chemistry

Novel Catalytic Strategies for Derivatization

The derivatization of the 6-Bromo-N-methyl-2-pyrazinamine scaffold is paramount for accessing new chemical entities with enhanced properties. Future research will likely focus on the development and application of innovative catalytic strategies to functionalize this core structure with greater efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have already proven effective for creating carbon-carbon bonds on pyrazine (B50134) rings. rsc.orgresearchgate.netresearchgate.net However, the exploration of more advanced and versatile catalytic systems is a promising research direction. This includes the use of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands to improve catalyst stability, activity, and substrate scope. researchgate.net Furthermore, the development of catalytic methods for the formation of carbon-heteroatom bonds remains an area with significant room for growth. rsc.org

A particularly exciting frontier is the direct C-H functionalization of the pyrazine ring. mdpi.com This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, offering a more atom-economical and sustainable route to novel derivatives. Iron-catalyzed C-H functionalization has shown promise for electron-deficient heterocycles like pyrazines and could be adapted for this compound. mdpi.com Research into regioselective C-H activation, guided by the electronic properties of the substituents, will be crucial for the controlled synthesis of complex molecules. nih.gov

Table 1: Comparison of Catalytic Derivatization Strategies

| Catalytic Strategy | Advantages | Challenges | Potential for this compound |

| Advanced Cross-Coupling | High yields, well-established | Pre-functionalization required, catalyst cost | Access to a wide range of aryl, alkyl, and alkynyl derivatives. |

| C-H Functionalization | Atom economy, sustainability | Regioselectivity, catalyst development | Direct and efficient synthesis of novel analogs. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Substrate scope, mechanistic understanding | Access to novel transformations not possible with traditional methods. |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic strategies. Future research on this compound will undoubtedly embrace sustainable methodologies, with flow chemistry poised to play a pivotal role.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of pyrazine derivatives, such as tetrahydropyridopyrazines and pyrazinamide (B1679903), has already been successfully demonstrated using continuous-flow systems. atmiyauni.ac.inrsc.orgresearchgate.net These approaches often lead to significantly reduced reaction times and improved yields. atmiyauni.ac.in For instance, a continuous-flow process for the synthesis of pyrazinamide derivatives was conducted at a lower temperature and in a greener solvent, highlighting the environmental benefits. rsc.orgresearchgate.net

Future work could focus on developing a fully integrated continuous-flow synthesis of this compound and its subsequent derivatization. This could involve the use of immobilized catalysts and reagents, further enhancing the sustainability and efficiency of the process. rsc.org Biocatalytic methods, such as the use of enzymes like Lipozyme® TL IM for amidation reactions, can also be integrated into flow systems to create highly efficient and environmentally benign synthetic routes. rsc.orgresearchgate.net The development of one-pot, multicomponent reactions under neat or aqueous conditions, catalyzed by reusable catalysts like indium powder, represents another promising avenue for the green synthesis of pyrazine derivatives. eurekaselect.comnih.gov

Exploration of Unique Reactivity Patterns

A deeper understanding of the inherent reactivity of this compound is crucial for its strategic use in synthesis. The electron-deficient nature of the pyrazine ring, further influenced by the bromine atom and the N-methylamino group, gives rise to unique reactivity patterns that are yet to be fully explored. thieme-connect.de

The bromine atom at the 6-position is a key handle for functionalization, primarily through nucleophilic substitution and cross-coupling reactions. thieme-connect.de However, the interplay between the electron-donating N-methylamino group and the electron-withdrawing pyrazine ring can lead to unexpected reactivity. For instance, in some nucleophilic substitutions on halopyrazines, a ring-opening-ring-closure mechanism (ANRORC) has been observed, leading to the formation of different heterocyclic systems. thieme-connect.de Investigating the conditions that favor or suppress such alternative reaction pathways for this compound could lead to the discovery of novel transformations.

Furthermore, the influence of the substituents on the electronic properties of the pyrazine ring can be systematically studied to predict and control its reactivity. nih.govacs.org For example, the position of substituents has been shown to significantly affect the intramolecular charge transfer (ICT) characteristics of D-A-D (donor-acceptor-donor) type pyrazine compounds. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict the most favorable sites for electrophilic, nucleophilic, and radical attack. sciety.org

Interdisciplinary Research with Material Science and Chemical Biology

The unique electronic and photophysical properties of pyrazine derivatives make them attractive candidates for applications beyond traditional pharmaceuticals. cymitquimica.com Future research should actively seek collaborations with material scientists and chemical biologists to explore these exciting possibilities.

In material science , pyrazine-based compounds are being investigated for their use in organic electronics. researchgate.net Their electron-deficient nature makes them suitable as acceptor units in donor-acceptor (D-A) architectures for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.orguky.edu Pyrazine-based polymers have shown promise in achieving high power conversion efficiencies in OSCs. rsc.orgacs.org The derivatization of this compound could lead to the development of new materials with tailored electronic properties, such as tunable band gaps and improved charge mobility. researchgate.net

In chemical biology , pyrazine derivatives have been developed as fluorescent probes for biological imaging. frontiersin.orgnih.govrsc.org Donor-acceptor-donor (D-A-D) type fluorescent probes based on a pyrazine core have been synthesized for applications such as live cell imaging and the detection of specific analytes like metal ions. frontiersin.orgrsc.org The functional groups on this compound could be modified to create novel probes with enhanced photostability, larger Stokes shifts, and specific targeting capabilities for organelles like lipid droplets. nih.gov The development of pyrazine-based G-quadruplex fluorescent probes also highlights the potential for creating sophisticated tools for studying biological systems. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-N-methyl-2-pyrazinamine, and what analytical techniques confirm its purity?

Methodological Answer:

The synthesis typically involves substitution reactions and cross-coupling strategies . A common approach is bromination of a pyrazine precursor followed by N-methylation. For example, Suzuki-Miyaura coupling using arylboronic acids and palladium catalysts can introduce aryl groups at the bromine position .

Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and methyl group integration.

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% threshold).

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z calculated for C₅H₆BrN₃: 188.03) .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) is employed for unambiguous structural determination. For example, SHELXL or SHELXT software refines parameters like bond lengths (e.g., C-Br ~1.89 Å) and angles, with R-factors <0.05 indicating high precision .

- FT-IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C-Br at ~550 cm⁻¹).

- UV-Vis spectroscopy monitors electronic transitions (e.g., π→π* in pyrazine ring at ~270 nm) .

Advanced: What strategies are recommended for optimizing Suzuki cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene at 80–100°C improves yield (>80%) .

- Solvent/base optimization : Use Na₂CO₃ in DME/H₂O (3:1) to balance reactivity and solubility.

- Monitoring reaction progress : TLC (Rf ~0.4 in EtOAc/hexane) or LC-MS detects intermediate formation. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates products .

Advanced: How can researchers resolve contradictions in experimental data during the synthesis or characterization of this compound?

Methodological Answer:

- Iterative analysis : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .

- Triangulation : Cross-validate NMR findings with SCXRD or computational models (e.g., DFT-optimized geometries).

- High-resolution MS resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .

Advanced: What methodologies assess the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

- In vitro assays : Evaluate antiproliferative activity using cell lines (e.g., HEPG2-1 liver carcinoma) via MTT assays (IC₅₀ values <10 µM indicate potency) .

- SAR analysis : Systematically modify substituents (e.g., replacing Br with Cl or CF₃) and correlate changes with bioactivity.

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Advanced: How do computational models predict the reactivity of this compound in designing novel derivatives?

Methodological Answer:

- DFT calculations (B3LYP/6-31G*) predict electrophilic/nucleophilic sites (e.g., bromine as a leaving group, methylamine as a directing group).

- Hammett constants (σ) quantify electronic effects of substituents on reaction rates.

- Molecular dynamics (MD) simulations assess solvation effects and stability of intermediates in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.